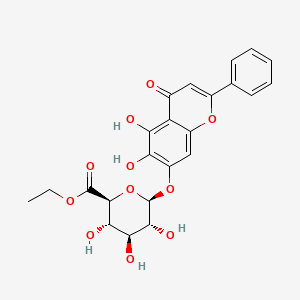

Baicalein 7-O-beta-D-ethylglucuronide

Description

Botanical Sources and Distribution

Baicalein (B1667712) 7-O-beta-D-ethylglucuronide is a naturally occurring flavone (B191248) glycoside. medchemexpress.comambeed.cn Its primary and most well-documented botanical source is the root of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine. medchemexpress.comambeed.cnbiocrick.com Research has successfully isolated this compound from S. baicalensis roots, where it coexists with other known flavonoids such as wogonin (B1683318) 7-O-β-D-ethylglucuronide, wogonoside, wogonin, oroxylin A 7-O-β-D-methylglucuronide, and oroxylin A. biocrick.com

While the closely related compound, baicalein 7-O-β-D-glucuronide (commonly known as baicalin), has been isolated from the flowers of Leucas aspera, the presence of the ethylglucuronide derivative in this specific plant is not documented in the same manner. biocrick.comecronicon.net The primary source for Baicalein 7-O-beta-D-ethylglucuronide remains Scutellaria baicalensis. biocrick.com

Table 1: Documented Botanical Source of this compound

| Compound Name | Botanical Source | Plant Part |

|---|

Chromatographic and Extraction Methodologies for Natural Products

The isolation of this compound from its natural botanical sources involves a multi-step process of extraction and purification. The initial step typically involves extracting the dried and powdered plant material, such as the roots of S. baicalensis, with a solvent like methanol (B129727). biocrick.comnih.gov

Following the initial extraction, the crude extract undergoes various chromatographic separation techniques to isolate the target compound. biocrick.com Methodologies often include column chromatography and Thin-Layer Chromatography (TLC) for separation and purification. biocrick.com In a specific instance, the plant material was extracted with 95% methanol, followed by further separation using petroleum ether and ethyl acetate, and then subjected to column and TLC chromatographic analysis. biocrick.com High-Performance Liquid Chromatography (HPLC) is also a key method for the determination and separation of baicalein and its derivatives from complex mixtures. nih.govnih.gov

Structural Characterization Methodologies

The definitive identification of this compound relies on advanced spectroscopic and spectrometric techniques. The structure of this new natural flavone glycoside was primarily elucidated using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) analyses. biocrick.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides highly accurate mass measurements, which is crucial for determining the elemental composition of the molecule. For the related compound Baicalein-7-O-glucuronide, analysis in negative ionization mode revealed a deprotonated molecule [M – H]− at an m/z of 445.0714, corresponding to the molecular formula C21H18O11. ekb.eg This high-resolution data allows for the confident assignment of a molecular formula, a critical step in identifying a new natural product like its ethylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (such as HSQC and HMBC) experiments are used to piece together the complete structure. biocrick.comrsc.org For instance, ¹H-NMR spectra can identify the protons on the flavonoid's aromatic rings and the sugar moiety, while ¹³C-NMR identifies all the unique carbon atoms. nih.govrsc.org 2D NMR experiments then establish the connectivity between these atoms, confirming the specific attachment points of the hydroxyl groups and the ethylglucuronide sugar at the 7-position of the baicalein core. biocrick.comrsc.org

Table 2: Analytical Methodologies for Structural Characterization

| Technique | Purpose |

|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Provides exact mass and elemental composition. biocrick.com |

| 1D Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) | Identifies the chemical environment of hydrogen and carbon atoms. biocrick.comnih.gov |

Properties

IUPAC Name |

ethyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-2-31-22(30)21-19(28)18(27)20(29)23(34-21)33-14-9-13-15(17(26)16(14)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,18-21,23,25-29H,2H2,1H3/t18-,19-,20+,21-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRRNRCBAAZTNY-KHYDEXNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Investigations of Baicalein 7 O Beta D Ethylglucuronide

Antioxidant Activity

Baicalein (B1667712) 7-O-beta-D-ethylglucuronide, a natural flavone (B191248) glycoside extracted from Scutellaria baicalensis Georgi, has demonstrated notable antioxidant properties in various laboratory models. medchemexpress.combiocrick.com Its chemical structure contributes to its capacity to counteract oxidative stress, a key factor in cellular damage.

Research has confirmed that Baicalein 7-O-beta-D-ethylglucuronide is effective at inhibiting lipid peroxidation. medchemexpress.com In a model using FeSO4-Cys-induced lipid peroxidation in liver homogenates, the compound showed inhibitory activity. medchemexpress.combiocrick.com Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. The ability of this compound to counter this process highlights its potential as a protective agent against oxidative damage to cellular structures. medchemexpress.com

This compound exhibits a strong cytoprotective effect against oxidative damage induced by hydrogen peroxide (H2O2) in human umbilical vein endothelial cells (HUVECs). medchemexpress.combiocrick.com Endothelial cells, which line blood vessels, are particularly vulnerable to oxidative stress, a condition implicated in the development of various cardiovascular diseases. frontiersin.org The protective action of this flavonoid glycoside in HUVECs underscores its significant antioxidant capabilities at the cellular level. medchemexpress.comfrontiersin.org

Studies on Related Baicalein Glycosides (e.g., Baicalin) as Precursors or Metabolites, and Their Investigated Biological Responses

Baicalin (B1667713), a major flavonoid compound from the roots of Scutellaria baicalensis, is closely related to this compound and has been extensively studied for its wide range of pharmacological effects. nih.govjbclinpharm.org These investigations provide a broader context for understanding the biological potential of baicalein glycosides.

Baicalin has been shown to significantly influence cellular apoptosis (programmed cell death) and proliferation, particularly in cancer cell lines. In studies involving lung cancer cells, baicalin treatment led to an increase in the proportion of apoptotic cells while inhibiting cell proliferation and blocking the G1/S transition phase of the cell cycle. nih.gov Similar effects were observed in pancreatic cancer cells, where baicalin decreased cell proliferation and promoted apoptosis. e-century.us Furthermore, its anti-apoptotic effects have been noted in other contexts, such as protecting neurons from glutamate-induced toxicity and reducing endothelial cell apoptosis. frontiersin.orgresearchgate.net

Table 1: Investigated Effects of Baicalin on Apoptosis and Proliferation

| Cell/Model Type | Investigated Effect | Key Findings |

|---|---|---|

| Lung Cancer Cells | Apoptosis & Proliferation | Induced apoptosis and inhibited cell proliferation by blocking the cell cycle. nih.gov |

| Pancreatic Cancer SW1990 Cells | Apoptosis & Proliferation | Significantly decreased cell proliferation and increased apoptosis. e-century.us |

| Neuronal Cells | Apoptosis | Exerted anti-apoptotic functions against glutamate (B1630785) toxicity. researchgate.net |

The anti-inflammatory properties of baicalin are well-documented and are attributed to its ability to modulate key signaling pathways. jbclinpharm.orgnih.gov A primary mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes. frontiersin.orgjbclinpharm.orgnih.gov Baicalin has been found to suppress the production of inflammatory cytokines such as IL-6 and TNF-α and reduce the expression of adhesion molecules like VCAM-1 and ICAM-1. frontiersin.org In animal models of mastitis, baicalin demonstrated its anti-inflammatory role by reducing the phosphorylation of NF-κB and p38. jbclinpharm.org Further studies show it can also regulate the NLRP3 inflammasome and down-regulate inflammatory mediators including COX-2 and iNOS. nih.gov

Table 2: Anti-inflammatory Mechanisms of Baicalin

| Model System | Pathway/Mediator Modulated | Observed Outcome |

|---|---|---|

| Cellular Models | NF-κB Pathway | Inhibition of p65 nuclear translocation; suppression of target inflammatory genes. frontiersin.org |

| Cellular Models | Inflammatory Cytokines | Direct inhibition of IL-6 and TNF-α production. frontiersin.org |

| Cellular Models | Adhesion Molecules | Reduced expression of VCAM-1, ICAM-1, and E-selectin. frontiersin.org |

| S. aureus-induced Mastitis Model | NF-κB and p38 pathways | Reduced phosphorylation, leading to an anti-inflammatory effect. jbclinpharm.org |

| Various in vitro and in vivo models | NLRP3 Inflammasome | Inhibition of inflammasome activation. nih.gov |

Baicalin has demonstrated potent neuroprotective effects in various animal models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.comfrontiersin.org In animal models of stroke using middle cerebral artery occlusion (MCAO), baicalin treatment significantly alleviated neurological deficits, reduced oxidative stress, and mitigated histopathological damage. nih.govnih.gov Its neuroprotective action is linked to its antioxidant and anti-apoptotic properties, preventing neuronal cell death during cerebral ischemia. nih.govnih.gov In models of Alzheimer's disease, baicalin has been shown to ameliorate memory impairment and attenuate the activation of glial cells, which contribute to neuroinflammation. mdpi.com Similarly, in models of Parkinson's disease, it has shown the ability to protect against neuronal apoptosis in the substantia nigra. frontiersin.org

Table 3: Neuroprotective Effects of Baicalin in Animal Models

| Animal Model | Condition | Key Neuroprotective Findings |

|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) Rats/Mice | Ischemic Stroke | Alleviated neurological deficits, reduced reactive oxygen species (ROS) and lipid peroxidation (LPO), and decreased apoptosis. nih.govnih.gov |

| Global Cerebral Ischemia/Reperfusion Rats | Ischemic Brain Injury | Improved learning and memory. aginganddisease.org |

| Aβ₁₋₄₂-induced Mice | Alzheimer's Disease | Ameliorated memory impairment and attenuated glial cell activation. mdpi.com |

| MPTP-induced Mice | Parkinson's Disease | Inhibited pro-inflammatory cytokine expression and reduced oxidative stress. frontiersin.org |

Antiviral Properties

Research into the antiviral effects of compounds related to this compound has demonstrated a broad spectrum of activity against various viruses. The primary focus of these studies has been on baicalein and its glucuronide form, baicalin.

Influenza Virus: Baicalein has shown potent anti-influenza A virus activities. nih.gov Studies have demonstrated its ability to inhibit the neuraminidase (NA) activity of both pandemic 2009 H1N1 and other seasonal influenza A virus variants, with IC50 values ranging from 0.181 to 0.526 μM. nih.gov Furthermore, it effectively inhibits the replication of the influenza A virus in vitro, as measured by plaque reduction assays. nih.gov Oral administration of baicalein to mice infected with an influenza A virus was found to reduce lung virus titers and inhibit lung consolidation. nih.govresearchgate.net These in vivo effects are largely attributed to its metabolite, baicalin. nih.gov

Dengue Virus (DENV): Baicalin, the primary metabolite of baicalein, exhibits significant antiviral activity against the Dengue virus serotype 2 (DENV-2). nih.govnih.gov It has been shown to inhibit virus replication after the virus has entered host cells, with an IC50 value of 13.5 ± 0.08 μg/ml in Vero cells. nih.gov Additionally, baicalin demonstrates virucidal activity against extracellular DENV-2 particles and can interfere with the virus's attachment to host cells. nih.govnih.gov

Other Viruses: The antiviral activity of these related flavonoids extends to other viruses as well.

Enterovirus 71 (EV71): Baicalin can effectively inhibit EV71 replication during the early stages of infection by interfering with its 3D polymerase transcription and translation. mdpi.com

Human Immunodeficiency Virus (HIV-1): Baicalein has been reported to inhibit HIV-1 replication. nih.gov

SARS Coronavirus: Both baicalin and baicalein have shown inhibitory effects against the SARS coronavirus in vitro. researchgate.net

Table 1: Summary of Antiviral Research Findings for Baicalein and Baicalin

| Compound | Virus | Activity | Key Findings |

|---|---|---|---|

| Baicalein | Influenza A Virus (H1N1, H5N1) | Neuraminidase Inhibition, Replication Inhibition | Potent inhibition of neuraminidase activity (IC50 = 0.181-0.526 μM); Inhibited in vitro replication (IC50 = 0.018-0.020 μM). nih.gov |

| Baicalin | Influenza A Virus (H1N1) | Replication Inhibition | In vivo effects in mice attributed to baicalin; Significant inhibition in plaque assay at 2 µg/ml. nih.gov |

| Baicalin | Dengue Virus (DENV-2) | Replication Inhibition, Virucidal, Anti-adsorption | Inhibited intracellular replication (IC50 = 13.5 µg/ml); Exhibited virucidal (IC50 = 8.74 µg/ml) and anti-adsorption effects (IC50 = 18.07 µg/ml). nih.gov |

| Baicalin | Enterovirus 71 (EV71) | Replication Inhibition | Blocked EV71/3D mRNA and polymerase expression at early stages of infection. mdpi.com |

| Baicalein | HIV-1 | Replication Inhibition | Studies have shown that baicalein inhibits HIV-1 replication. nih.gov |

| Baicalin | SARS Coronavirus | Replication Inhibition | Demonstrated in vitro antiviral activity against multiple strains of SARS-CoV. researchgate.net |

Enzyme Inhibitory Actions (e.g., prolyl endopeptidase)

The molecular structure of baicalein and its derivatives allows them to interact with and inhibit various enzymes, playing a crucial role in different physiological and pathological processes.

Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP): Prolyl endopeptidase is a serine peptidase that has been associated with neuropsychiatric disorders. nih.gov The flavonoid baicalin was identified as an active component from an extract of Scutellaria baicalensis roots that inhibits prolyl endopeptidase in a dose-dependent manner. nih.gov Further investigation into its mechanism revealed that the aglycone derivative, baicalein, had a very similar IC50 value. This suggests that the glucuronide sugar moiety is not directly involved in the interaction with the enzyme and is not necessary for the inhibitory activity. nih.gov The research indicates that baicalin acts as a prodrug, with its aglycone form, baicalein, being the active inhibitor. nih.gov

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic target for managing diabetes. Studies comparing the effects of baicalein and baicalin found that baicalein exhibits a concentration-dependent, mixed-type reversible inhibition of yeast α-glucosidase, showing a Ki of 25.89 µM. semanticscholar.orgnih.gov In contrast, under the same conditions, baicalin did not show any inhibitory activity against the enzyme. semanticscholar.org This highlights that the aglycone form is necessary for this specific enzyme interaction. semanticscholar.orgnih.gov

Xanthine (B1682287) Oxidase (XO): Baicalein has also been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. medchemexpress.com Its inhibitory activity was measured with an IC50 value of 3.12 μM. medchemexpress.com

Table 2: Summary of Enzyme Inhibitory Actions for Baicalein and Baicalin

| Compound | Enzyme | Type of Inhibition | Potency (IC50 / Ki) |

|---|---|---|---|

| Baicalin | Prolyl Endopeptidase (PEP) | Dose-dependent | IC50 similar to baicalein. nih.gov |

| Baicalein | Prolyl Endopeptidase (PEP) | Not specified | IC50 similar to baicalin. nih.gov |

| Baicalein | α-Glucosidase | Mixed-type, Reversible | Ki = 25.89 µM. nih.gov |

| Baicalin | α-Glucosidase | No inhibition observed | Not applicable. semanticscholar.org |

| Baicalein | Xanthine Oxidase (XO) | Not specified | IC50 = 3.12 μM. medchemexpress.com |

Molecular Mechanisms Underlying the Bioactivity of Baicalein 7 O Beta D Ethylglucuronide

Direct and Indirect Modulation of Oxidative Stress Pathways

The antioxidant activity of Baicalein (B1667712) 7-O-beta-D-ethylglucuronide is a cornerstone of its molecular action. It exerts this effect through both direct scavenging of reactive oxygen species (ROS) and indirect modulation of endogenous antioxidant systems.

Direct Antioxidant Effects: Baicalein 7-O-beta-D-ethylglucuronide has demonstrated direct antioxidant capabilities. Studies have shown that it inhibits FeSO4-Cys-induced lipid peroxidation in liver homogenates medchemexpress.com. Furthermore, it exhibits a strong cytoprotective effect against oxidative damage induced by hydrogen peroxide (H2O2) in human umbilical vein endothelial cells medchemexpress.com. The core structure, baicalein, is recognized for its ability to scavenge free radicals, a property conferred by the hydroxyl groups on its flavone (B191248) backbone which neutralize ROS and prevent oxidative damage to cellular components like lipids, proteins, and DNA researchgate.netmdpi.com.

Indirect Antioxidant Effects: Beyond direct scavenging, the compound's aglycone, baicalein, indirectly bolsters cellular antioxidant defenses by activating key transcription factors. Baicalein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) mdpi.com. Nrf2 is a critical regulator of the antioxidant response, and its activation leads to the upregulation of numerous antioxidant and cytoprotective enzymes researchgate.netnih.gov. This mechanism enhances the cell's intrinsic ability to combat oxidative stress mdpi.com. For instance, baicalein protects cardiomyocytes from oxidative stress-mediated injuries through the NRF2/KEAP1 cascade mdpi.com. By stimulating these pathways, the compound helps maintain mitochondrial function and biogenesis, further mitigating cellular damage from oxidative insults researchgate.net.

| Mechanism | Specific Action | Observed Effect | Reference |

|---|---|---|---|

| Direct Scavenging | Inhibition of lipid peroxidation | Protects liver homogenates from FeSO4-Cys-induced damage. | medchemexpress.com |

| Direct Scavenging | Neutralization of H2O2 | Shows strong cytoprotective effect on human umbilical vein endothelial cells. | medchemexpress.com |

| Indirect Modulation | Activation of Nrf2-ARE signaling pathway | Alleviates high-glucose-induced oxidative stress. | researchgate.net |

| Indirect Modulation | Activation of Nrf2/KEAP1 cascade | Protects cardiomyocytes against oxidative-stress-mediated injuries. | mdpi.com |

Interactions with Specific Cellular and Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of this compound are mediated through its interaction with a variety of specific cellular proteins, including enzymes and nuclear receptors. Its aglycone, baicalein, is known to bind to and modulate the function of these targets.

Enzyme Interactions: A key enzymatic interaction involves β-glucuronidases, which are enzymes that can hydrolyze the glucuronide moiety from compounds like baicalin (B1667713) (baicalein 7-O-glucuronide) to release the active aglycone, baicalein nih.govmdpi.com. This biotransformation is critical for its absorption and subsequent bioactivity nih.gov. Baicalein itself is an inhibitor of several enzymes. It has been identified as an inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways nih.gov. By inactivating 12-LOX, baicalein can trigger apoptosis in cancer cells nih.gov. Additionally, baicalein exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which points to its potential role in managing postprandial hyperglycemia mdpi.com.

Receptor Interactions: Research has revealed that baicalein can directly bind to and modulate the activity of nuclear receptors. Specifically, baicalein has been shown to bind to both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR) nih.gov. It acts as a PR antagonist and a GR agonist nih.gov. This dual activity allows it to influence gene expression regulated by these hormone receptors, potentially underlying some of its anti-inflammatory and anti-cancer effects nih.gov. There is also evidence to suggest that the gastroprotective properties of baicalein may be mediated through the activation of α2-adrenergic receptors nih.gov.

| Target Class | Specific Target | Nature of Interaction | Functional Outcome | Reference |

|---|---|---|---|---|

| Enzyme | β-glucuronidase | Substrate (for the glucuronide form) | Metabolizes baicalin to the active baicalein. | nih.govmdpi.com |

| Enzyme | 12-lipoxygenase (12-LOX) | Inhibitor | Induces apoptosis in cancer cells. | nih.gov |

| Enzyme | α-glucosidase | Inhibitor | Potential reduction of postprandial hyperglycemia. | mdpi.com |

| Receptor | Progesterone Receptor (PR) | Antagonist | Modulates PR-mediated gene expression. | nih.gov |

| Receptor | Glucocorticoid Receptor (GR) | Agonist | Induces GR target genes. | nih.gov |

| Receptor | α2-adrenergic receptors | Activator | May mediate gastroprotective effects. | nih.gov |

Regulation of Intracellular Signaling Cascades (e.g., NF-κB, Caspase pathways)

A significant aspect of the molecular mechanism of baicalein and its derivatives involves the modulation of critical intracellular signaling cascades that govern inflammation, apoptosis (programmed cell death), and cell survival.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary target. Baicalein and its glucuronide, baicalin, are potent inhibitors of this pathway nih.govnih.gov. NF-κB is a key regulator of inflammation, and its inhibition by baicalein leads to a reduction in the expression of pro-inflammatory cytokines and mediators mdpi.comnih.gov. By suppressing NF-κB signaling, baicalein can reverse doxorubicin-mediated inflammation in the myocardium and protect against ethanol-induced gastritis mdpi.comnih.gov. This inhibition is a central mechanism for its anti-inflammatory effects mdpi.comnih.gov.

Caspase Pathways and Apoptosis: Baicalein is a known inducer of apoptosis in malignant cells through both intrinsic (mitochondrial) and extrinsic pathways nih.gov. It triggers the intrinsic pathway by causing a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 nih.govnih.govresearchgate.net. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol nih.gov. Cytochrome c release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, which execute the apoptotic program nih.govnih.gov. The activation of caspase-3 and the cleavage of its substrate, PARP, are hallmark events in baicalein-induced apoptosis nih.govresearchgate.net.

Other Signaling Cascades: The bioactivity of baicalein extends to other important signaling pathways. It has been shown to interfere with the PI3K/Akt/mTOR signaling axis, which is crucial for cell growth and survival nih.govmdpi.com. Furthermore, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK, which are involved in cellular responses to a variety of stimuli nih.govnih.gov. The regulation of these interconnected pathways underscores the multi-targeted nature of baicalein's molecular action.

| Signaling Pathway | Effect | Key Molecular Events | Cellular Outcome | Reference |

|---|---|---|---|---|

| NF-κB | Inhibition | Suppression of p-IκBα and NF-κB p65. | Reduced inflammation. | mdpi.comnih.govnih.gov |

| Caspase (Intrinsic) | Activation | Downregulation of Bcl-2/Mcl-1, upregulation of Bax, cytochrome c release. | Induction of apoptosis. | nih.govnih.govresearchgate.net |

| Caspase (Executioner) | Activation | Cleavage and activation of caspase-9 and caspase-3. | Execution of apoptosis. | nih.govnih.gov |

| MAPK | Modulation | Phosphorylation of ERK and p38. | Regulation of apoptosis and cell stress responses. | nih.govnih.gov |

| PI3K/Akt/mTOR | Inhibition | Suppression of the PI3K/AKT signaling pathway. | Inhibition of cell growth and survival. | nih.govmdpi.com |

Synthetic and Biocatalytic Approaches for Baicalein 7 O Beta D Ethylglucuronide

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis offers a powerful approach by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. A plausible chemoenzymatic route to Baicalein (B1667712) 7-O-beta-D-ethylglucuronide would likely involve the strategic protection and deprotection of hydroxyl groups on the baicalein scaffold, followed by a highly specific enzymatic glucuronidation step.

One potential strategy begins with the chemical synthesis of a partially protected baicalein derivative. The hydroxyl groups at positions 5 and 6 of the A-ring of baicalein could be selectively protected using standard chemical methods, leaving the 7-hydroxyl group accessible for glycosylation. This step is crucial to ensure the regioselective attachment of the glucuronic acid moiety at the desired position.

Following the protection of the 5- and 6-hydroxyl groups, the enzymatic transfer of a glucuronic acid residue to the 7-hydroxyl group would be the next critical step. This can be achieved using a UDP-glucuronosyltransferase (UGT), an enzyme class central to the metabolism and detoxification of a wide range of compounds, including flavonoids. mdpi.comresearchgate.net Specifically, UGTs catalyze the transfer of glucuronic acid from a donor substrate, typically UDP-glucuronic acid (UDPGA), to an acceptor molecule. The subsequent ethylation of the glucuronic acid moiety could then be performed chemically.

An alternative chemoenzymatic approach could involve the initial enzymatic synthesis of baicalein 7-O-beta-D-glucuronide (baicalin), which can be produced in engineered microorganisms like Escherichia coli. researchgate.net The carboxyl group of the glucuronic acid moiety in baicalin (B1667713) could then be chemically esterified to introduce the ethyl group, yielding the target compound.

Table 1: Potential Chemoenzymatic Synthesis Steps for Baicalein 7-O-beta-D-ethylglucuronide

| Step | Description | Key Reagents/Enzymes |

| 1. Protection | Selective chemical protection of the 5- and 6-hydroxyl groups of baicalein. | Protecting group reagents (e.g., benzyl (B1604629) bromide, silyl (B83357) ethers) |

| 2. Enzymatic Glucuronidation | Transfer of glucuronic acid to the 7-hydroxyl group of the protected baicalein. | UDP-glucuronosyltransferase (UGT), UDP-glucuronic acid (UDPGA) |

| 3. Ethylation | Chemical ethylation of the glucuronic acid moiety. | Ethylating agent (e.g., ethyl iodide) |

| 4. Deprotection | Removal of the protecting groups from the 5- and 6-hydroxyl positions. | Deprotection reagents (e.g., H₂, Pd/C for benzyl groups) |

Biocatalytic Conversion and Derivatization Techniques

A purely biocatalytic approach for the synthesis of this compound would leverage the enzymatic machinery of microorganisms or isolated enzymes to perform the desired transformations. This strategy is often favored for its high selectivity, milder reaction conditions, and environmental sustainability.

The core of a biocatalytic strategy would be the identification and application of a suitable UGT that can utilize baicalein as a substrate and an activated form of ethyl glucuronide as the donor molecule. While UGTs are well-known to catalyze the glucuronidation of flavonoids, their ability to transfer an ethyl-glucuronide group directly is a more specialized function. mdpi.comresearchgate.net Research has identified several human UGT isoforms, such as UGT1A9 and UGT2B7, that are capable of catalyzing the formation of ethyl glucuronide from ethanol. nih.govresearchgate.net It is plausible that these or other microbial UGTs could be engineered or screened for their ability to catalyze the ethyl-glucuronidation of baicalein.

A whole-cell biocatalysis system using engineered E. coli or yeast could be developed. Such a system would be engineered to:

Express a specific UGT with activity towards baicalein.

Provide the necessary sugar donor, which in this case would be an ethyl-activated glucuronic acid. This might require the engineering of the host's sugar nucleotide biosynthesis pathways.

Derivatization of the parent compound, baicalin, using biocatalytic methods has also been explored. For instance, the enzymatic transglucosylation of baicalin using cyclodextrin (B1172386) glucanotransferase has been demonstrated to produce novel glycosylated derivatives. mdpi.comnih.gov This suggests that other enzymatic modifications of the glucuronide moiety of baicalin, potentially to introduce an ethyl group, could be a feasible derivatization technique.

Table 2: Key Enzymes in the Biocatalytic Synthesis and Derivatization of Baicalein Glycosides

| Enzyme Class | Specific Enzyme Example | Role in Synthesis/Derivatization |

| UDP-glucuronosyltransferase (UGT) | UGT1A9, UGT2B7 | Catalyzes the transfer of glucuronic acid (or a derivative) to baicalein. nih.govresearchgate.net |

| Cyclodextrin Glucanotransferase (CGTase) | CGTase from Thermoanaerobacter sp. | Can be used for the transglucosylation of baicalin to create novel glycosides. mdpi.comnih.gov |

| Amylosucrase | Amylosucrase from Deinococcus geothermalis | Used to synthesize glycosylated derivatives of baicalein. nih.gov |

Development of Analogues and Modified Structures

The development of analogues and modified structures of this compound is a promising avenue for exploring new therapeutic agents with potentially enhanced properties. Modifications can be targeted at the baicalein scaffold, the glucuronide linker, or the ethyl group.

Modification of the Baicalein Scaffold: The core baicalein structure can be modified through various chemical reactions to introduce different functional groups. For example, alkylation, acylation, or halogenation at different positions on the A and B rings could lead to a diverse library of analogues. These modifications could influence the compound's lipophilicity, metabolic stability, and biological activity. The synthesis of 7-O-lipophilic substituted baicalein derivatives has been shown to enhance anticancer activity.

Modification of the Glycosidic Linkage: The glucuronide moiety can be replaced with other sugar molecules, such as glucose, rhamnose, or xylose, through biocatalytic methods using engineered microorganisms expressing different glycosyltransferases. researchgate.net The anomeric configuration of the glycosidic bond could also be altered to explore its impact on biological function.

Modification of the Ethyl Group: The ethyl group on the glucuronide can be substituted with other alkyl or acyl groups of varying lengths and functionalities. This could be achieved through chemical esterification of baicalin with different alcohols or carboxylic acids. The synthesis of various baicalin carboxylate derivatives has been reported, demonstrating the feasibility of this approach.

The systematic development of these analogues, followed by biological screening, can lead to the identification of novel compounds with improved pharmacological profiles.

Advanced Analytical Methods for Detection and Quantification of Baicalein 7 O Beta D Ethylglucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), are powerful tools for the sensitive and selective analysis of flavonoid glucuronides. While specific LC-MS/MS methods for Baicalein (B1667712) 7-O-beta-D-ethylglucuronide are not extensively detailed in the literature, the established methodologies for its parent compound, baicalin (B1667713) (Baicalein 7-O-beta-D-glucuronide), provide a strong framework for its analysis.

These methods are frequently applied for pharmacokinetic studies and the simultaneous determination of multiple flavonoids in biological samples and herbal extracts. nih.govnih.gov For instance, a rapid and sensitive UPLC-ESI-MS/MS method was developed for the concurrent measurement of 10 flavonoids, including baicalin and baicalein, in rat plasma. nih.gov This involved chromatographic separation on a C18 column with a mobile phase of methanol (B129727) and 0.1% aqueous formic acid. nih.gov

For the analysis of flavonoid glucuronides, LC-MS/MS is often performed using multiple reaction monitoring (MRM) in positive or negative ion mode to achieve high sensitivity and selectivity. nih.gov A sensitive LC-MS method for the direct analysis of flavonoid glucuronides like baicalin used an AB Sciex 5500 Qtrap mass spectrometer in the positive mode, achieving a limit of quantification (LOQ) of 1 ng/mL. nih.gov Given the structural similarity, a similar approach would be highly effective for Baicalein 7-O-beta-D-ethylglucuronide, likely involving monitoring the transition from the precursor ion [M+H]+ or [M-H]- to characteristic product ions.

Table 1: Representative LC-MS/MS Parameters for Related Flavonoids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Reference |

|---|---|---|---|---|

| Baicalin | 447.09 | 271.06 | Positive | mdpi.comnih.gov |

| Baicalein | 271.06 | - | Positive | mdpi.comnih.gov |

| Wogonoside | - | - | - | nih.gov |

This table is illustrative of methods used for structurally similar compounds and would be adapted for this compound analysis.

High-Resolution Mass Spectrometry (HR-ESI-MS) for Structure Confirmation

High-Resolution Mass Spectrometry, particularly with Electrospray Ionization (HR-ESI-MS), is indispensable for the confirmation of molecular formulas and the structural elucidation of novel or known compounds. The primary advantage of HR-MS is its ability to provide highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

The structure of this compound, isolated from the roots of Scutellaria baicalensis Georgi, was confirmed primarily through the use of HR-ESI-MS in conjunction with NMR analysis. biocrick.com By providing an exact mass, HR-ESI-MS allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, which is crucial for confirming the presence of the ethyl group that differentiates this compound from the more common baicalin. The high mass accuracy helps to validate the proposed structure against calculated theoretical masses. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete chemical structure.

The structural identification of this compound was definitively achieved through extensive 1D and 2D NMR analyses. biocrick.com

1D NMR: Proton (¹H) NMR provides information about the number of different types of protons, their chemical environment, and their coupling patterns. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms in the molecule. rsc.org

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. rsc.org HSQC correlates protons with the carbons they are directly attached to, while HMBC shows correlations between protons and carbons over two to three bonds. These correlations are essential for assembling the molecular fragments, confirming the positions of hydroxyl and methoxy (B1213986) groups, and crucially, determining the linkage point of the ethylglucuronide moiety to the baicalein scaffold. rsc.orgmdpi.com

The analysis of NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and stereochemistry of the sugar moiety and its point of attachment to the flavonoid core. biocrick.comnih.gov

Table 2: General NMR Techniques for Flavonoid Structure Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Proton chemical shifts, spin-spin coupling, and integration. |

| ¹³C NMR | Carbon chemical shifts and types (CH₃, CH₂, CH, C). |

| COSY | Shows ¹H-¹H spin-spin coupling correlations. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. |

| HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. |

Chromatographic Fingerprinting and Quality Control Methodologies for Natural Extracts

Chromatographic fingerprinting is a vital quality control methodology for herbal medicines and natural extracts. nih.gov This technique provides a characteristic profile of the chemical constituents of an extract, which can be used to ensure authenticity, consistency, and quality. High-Performance Liquid Chromatography (HPLC) and UHPLC are the most common techniques employed for generating these fingerprints. nih.gov

For extracts of Scutellaria baicalensis, the source of this compound, HPLC-based fingerprinting is a standard quality control method. nih.govnih.gov These fingerprints typically display peaks corresponding to the major flavonoids present, such as baicalin, wogonoside, baicalein, and wogonin (B1683318). researchgate.net The presence of this compound would be represented by a specific peak at a characteristic retention time in the chromatogram.

The quality control process involves:

Generation of a Standard Fingerprint: A standardized and validated chromatographic method is used to generate a reference fingerprint from an authenticated batch of the natural extract.

Sample Analysis: Production batches are analyzed using the same method.

Comparison: The fingerprint of the sample batch is compared to the reference fingerprint. This comparison can be done by calculating the similarity of the entire profiles using specialized software.

This combined approach of quantitative analysis and fingerprinting ensures the comprehensive quality evaluation of natural extracts containing this compound. nih.gov

Emerging Research Frontiers and Future Directions for Baicalein 7 O Beta D Ethylglucuronide Research

Investigation of Unexplored Biological Activities and Therapeutic Potential

Initial research has identified Baicalein (B1667712) 7-O-beta-D-ethylglucuronide as a compound with notable antioxidant properties. mdpi.commedchemexpress.com Studies have demonstrated its capacity to inhibit lipid peroxidation induced by FeSO4-Cys and to exert a strong cytoprotective effect against oxidative damage in human umbilical vein endothelial cells induced by hydrogen peroxide. mdpi.commedchemexpress.combiocrick.com These findings establish a foundational understanding of its potential, primarily centered on its antioxidant capabilities.

However, the full spectrum of its biological activities remains largely unexplored. The therapeutic activities of its parent compound, baicalein, and its close relative, baicalin (B1667713) (Baicalein 7-O-glucuronide), are extensive, including anti-inflammatory, anticancer, antiviral, neuroprotective, and hepatoprotective effects. researchgate.netmums.ac.irnih.gov This suggests a broad range of potential therapeutic applications for Baicalein 7-O-beta-D-ethylglucuronide that warrant investigation. Future research should aim to explore these areas, moving beyond its established antioxidant function. For instance, its potential efficacy in models of neurodegenerative diseases, various cancers, and inflammatory conditions remains an open and promising field of study. nih.gov

Table 1: Known and Potential Biological Activities

| Biological Activity | Status for this compound | Evidence from Related Compounds (Baicalein/Baicalin) |

|---|---|---|

| Antioxidant | Investigated mdpi.commedchemexpress.com | Strong evidence researchgate.netmums.ac.ir |

| Anti-inflammatory | Unexplored | Strong evidence mums.ac.irnih.gov |

| Anticancer | Unexplored | Strong evidence frontiersin.orgnih.gov |

| Neuroprotective | Unexplored | Strong evidence researchgate.netnih.gov |

| Hepatoprotective | Unexplored | Strong evidence researchgate.netmums.ac.ir |

| Antiviral | Unexplored | Strong evidence mums.ac.irnih.gov |

Elucidation of Structure-Activity Relationships within Flavone (B191248) Glycosides

Understanding the relationship between the chemical structure of this compound and its biological function is crucial for its development as a therapeutic agent. The structure-activity relationship (SAR) for flavonoids is a complex field, with activity being influenced by factors such as the number and position of hydroxyl groups, the presence of a double bond in the C ring, and the nature of glycosidic substitutions. nih.govresearchgate.net

For this compound, the key structural features are the 5,6,7-trihydroxyflavone backbone (the baicalein aglycone) and the ethylglucuronide moiety at the 7-position. Research on baicalein has shown that the 5,6,7-trihydroxy arrangement in the A-ring is critical for potent α-glucosidase inhibitory activity. nih.gov The addition of a glycoside group, such as the ethylglucuronide, can significantly alter the compound's properties, including its solubility, stability, and bioavailability. frontiersin.org Glycosylation can sometimes decrease certain activities due to steric hindrance but may enhance others or improve pharmacokinetic profiles. researchgate.net

Future SAR studies should focus on:

Comparing the activity of this compound with its aglycone, baicalein, and its related glucuronide, baicalin, across various biological assays. This would clarify the specific contribution of the ethylglucuronide group.

Synthesizing and testing analogues with modifications to the ethylglucuronide moiety (e.g., different alkyl esters) or the baicalein core to probe the importance of specific functional groups for desired biological effects.

Investigating its interaction with cellular targets to understand how the ethylglucuronide structure influences binding affinity and specificity compared to other baicalein derivatives. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is increasingly reliant on systems-level approaches to understand the complex interactions between compounds and biological systems. Network pharmacology, a key component of systems biology, aims to elucidate the mechanisms of action of drugs by analyzing their effects on entire biological networks. nih.gov

While no network pharmacology studies have been conducted specifically on this compound, extensive research on its aglycone, baicalein, has demonstrated the power of this approach. nih.govnih.gov These studies have identified numerous potential targets and pathways through which baicalein exerts its anticancer and neuroprotective effects, including the PI3K-Akt signaling pathway and interactions with proteins like Cytochrome C (CYCS). frontiersin.orgnih.gov

Applying these methodologies to this compound represents a critical future direction. Such an approach would involve:

Target Prediction: Using computational databases to identify potential protein targets.

Network Construction: Building interaction networks between the predicted targets and known disease-related genes.

Pathway and Function Analysis: Performing enrichment analysis to identify the biological pathways and processes most likely to be modulated by the compound.

Experimental Validation: Verifying the computational predictions through in vitro and in vivo experiments.

This strategy could rapidly advance our understanding of the compound's mechanism of action and help identify novel therapeutic indications.

Development of Advanced Delivery Systems for In Vitro and In Vivo Studies

A significant challenge for many flavonoids, including baicalein and its glycosides, is their poor water solubility and low oral bioavailability, which can limit their therapeutic application. nih.gov The development of advanced delivery systems is therefore a crucial area of research to enhance the efficacy of these compounds.

For the related compound baicalin, various nanotechnology-based delivery systems have been explored, including liposomes, nano-emulsions, micelles, and lipid-polymer hybrid nanoparticles. nih.govresearchgate.net These formulations have shown promise in improving solubility, stability, and bioavailability. nih.gov For example, baicalein encapsulated in a zeolitic imidazole (B134444) framework has been developed as a pH-responsive drug delivery system for wound care. nih.gov

Future research on this compound should leverage these findings to develop tailored delivery systems. Key areas of exploration include:

Nanoparticle Encapsulation: Formulating the compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to improve its pharmacokinetic profile. researchgate.net

Self-Microemulsifying Drug Delivery Systems (SMEDDS): Creating lipid-based formulations that can form microemulsions in the gastrointestinal tract, enhancing absorption. jst.go.jp

Targeted Delivery: Designing delivery systems that can specifically target diseased tissues or cells, thereby increasing efficacy and reducing potential side effects.

Table 2: Potential Advanced Delivery Systems

| Delivery System | Potential Advantage for this compound | Reference (from related compounds) |

|---|---|---|

| Lipid-Polymer Hybrid Nanoparticles | Improved oral delivery and controlled release | nih.gov |

| Nano-emulsions/Micelles | Enhanced solubility and bioavailability | researchgate.net |

| Zeolitic Imidazole Frameworks | pH-responsive, stimuli-based delivery | nih.gov |

| Self-Microemulsifying Systems | Improved dissolution and oral absorption | jst.go.jp |

Exploration of Synergistic Effects with Other Phytochemicals

The therapeutic potential of natural compounds is often enhanced when they are used in combination, a concept known as synergy. The flavonoids found in Scutellaria baicalensis are known to exhibit synergistic effects. mdpi.com For instance, combinations of baicalin and baicalein have been shown to have enhanced anticancer effects compared to the individual compounds. mdpi.com Furthermore, flavonoids from Scutellaria can act synergistically with certain antibiotics, helping to combat resistant bacterial strains. mdpi.com

A promising avenue for future research is to investigate whether this compound exhibits synergistic effects with other phytochemicals or conventional therapeutic agents. This could involve:

Combination studies with other flavonoids from Scutellaria baicalensis, such as wogonin (B1683318) or its parent compound baicalein, to see if combination therapies offer enhanced biological activity. mdpi.com

Investigating synergy with conventional drugs, such as chemotherapeutic agents or antibiotics, to explore its potential as an adjunctive therapy that could lower required dosages and reduce side effects.

Screening against various disease models, including cancer and infectious diseases, to identify novel and effective combination therapies. nih.gov

Exploring these synergistic interactions could unlock new therapeutic strategies and broaden the clinical applicability of this compound.

Q & A

Basic Research Questions

Q. How is Baicalein 7-O-β-D-ethylglucuronide structurally distinguished from its positional isomers (e.g., 6-O-glucuronide)?

- Methodological Answer : Differentiation relies on tandem mass spectrometry (MS/MS) coupled with chromatographic retention time analysis. Collision-induced dissociation (CID) generates characteristic fragmentation patterns: the 7-O-glucuronide loses the glucuronic acid (GlcA) moiety (176 Da) and auxiliary groups (Aux), producing a dominant fragment at [M-H-GlcA-Aux]⁻. Retention time shifts in reverse-phase HPLC further distinguish isomers; the 7-O-glucuronide elutes earlier than the 6-O-glucuronide due to reduced hydrophobicity .

Q. What synthetic strategies are employed for glucuronide derivatives like Baicalein 7-O-β-D-ethylglucuronide?

- Methodological Answer : Glycosidation-anomerisation reactions using 6,1-anhydroglucopyranuronic acid as a glucuronyl donor are common. SnCl₄ promotes β-anomer formation, ensuring stereochemical fidelity. Selective deacetylation (e.g., of 4',7-di-O-acetyldaidzein) can isolate the 7-O position for glucuronidation, as demonstrated in analogous flavone glucuronide syntheses .

Q. How is the natural origin of Baicalein 7-O-β-D-ethylglucuronide validated?

- Methodological Answer : Phytochemical isolation from Scutellaria baicalensis involves ethanol extraction, followed by column chromatography (e.g., silica gel, Sephadex LH-20). Structural confirmation via NMR (¹H/¹³C) and comparison with synthetic standards ensures identity. Mass spectrometry (HRMS) verifies the molecular formula (C₂₃H₂₂O₁₁) and glucuronide linkage .

Advanced Research Questions

Q. What experimental designs are optimal for studying Baicalein 7-O-β-D-ethylglucuronide’s antioxidant effects in mammalian cell cultures?

- Methodological Answer : Use CHO cell lines expressing monoclonal antibodies (mAbs) to assess oxidative stress reduction. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and correlate with mAb titers. Key parameters:

- Cell viability : Prolonged viability (>90% at 144 hours) despite suppressed growth rates.

- Productivity : Quantify mAb concentration (e.g., 659.8 ± 49.8 μg/mL with baicalein vs. 508 μg/mL control) and specific productivity (qmAb: 26.1 pg/cell/day vs. 21.7 pg/cell/day control) .

Q. How can conflicting data on flavone glucuronides’ bioactivity be resolved?

- Methodological Answer :

- Purity validation : Ensure >95% purity via HPLC (λmax: 215, 246, 277, 313 nm) and NMR.

- Metabolic stability : Test glucuronidase susceptibility in physiological buffers (pH 5–7.4).

- Receptor specificity : Use competitive binding assays (e.g., GABA receptor displacement) to confirm target engagement .

Q. What analytical challenges arise in quantifying Baicalein 7-O-β-D-ethylglucuronide in complex matrices?

- Methodological Answer :

- Matrix effects : Employ solid-phase extraction (SPE) with C18 cartridges to remove interferents.

- Ion suppression : Use isotopic internal standards (e.g., ¹³C-labeled glucuronides) in LC-MS/MS.

- Limit of quantification (LOQ) : Optimize to ≤10 ng/mL via signal-to-noise (S/N) ≥10 criteria .

Q. How does the ethylglucuronide moiety influence pharmacokinetics compared to non-esterified glucuronides?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., ethylglucuronide: ~0.8 vs. glucuronide: ~-1.2) to predict membrane permeability.

- Metabolic stability : Incubate with human liver microsomes (HLMs) to measure hydrolysis rates. Ethyl esters typically resist β-glucuronidase longer, enhancing systemic exposure .

Q. What structural-activity relationships (SARs) define Baicalein 7-O-β-D-ethylglucuronide’s pharmacological profile?

- Methodological Answer :

- Hydroxyl positioning : 5,6-dihydroxy groups on the A-ring are critical for ROS scavenging.

- Glucuronide conjugation : 7-O-ethylation reduces polarity, enhancing blood-brain barrier penetration compared to non-ethylated analogs (e.g., baicalin) .

Q. How can researchers validate the absence of co-eluting impurities in chromatographic analyses?

- Methodological Answer :

- Orthogonal methods : Combine HPLC-DAD (diode array detection) with MS/MS for peak purity assessment.

- Forced degradation : Expose to heat, light, and acidic/alkaline conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.